molecular formula C7H9N3O B15072526 2-(Ethylamino)pyrimidine-4-carbaldehyde CAS No. 1260788-30-4

2-(Ethylamino)pyrimidine-4-carbaldehyde

Cat. No.: B15072526
CAS No.: 1260788-30-4
M. Wt: 151.17 g/mol
InChI Key: SFNQQPYORVWLDP-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H9N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)pyrimidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with ethylamine. One common method is the condensation of 2-chloropyrimidine-4-carbaldehyde with ethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylamino)pyrimidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1260788-30-4

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(ethylamino)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-2-8-7-9-4-3-6(5-11)10-7/h3-5H,2H2,1H3,(H,8,9,10)

InChI Key

SFNQQPYORVWLDP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C=O

Origin of Product

United States

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